3-(Diethylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a compound that belongs to the pyrazole family, characterized by its unique structure and functional groups. It is identified by the Chemical Abstracts Service registry number 50920-65-5. This compound is of interest due to its potential applications in various scientific fields, particularly in medicinal chemistry and agricultural science.
3-(Diethylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid is classified as a heterocyclic compound due to the presence of nitrogen in its pyrazole ring. It is also categorized as a carboxylic acid due to the presence of the carboxyl group (-COOH) in its structure.
The synthesis of 3-(diethylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves several steps, including the formation of the pyrazole ring followed by the introduction of the diethylcarbamoyl group and the carboxylic acid functionality.
Technical Details:
The molecular formula of 3-(diethylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid is . The structure features a pyrazole ring with a methyl group at position 1, a diethylcarbamoyl group at position 3, and a carboxylic acid at position 5.
3-(Diethylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid can participate in various chemical reactions due to its functional groups:
Technical Details: The reactivity of the carboxylic acid group allows for further modifications, making it a versatile building block in organic synthesis.
The mechanism of action for this compound, particularly in biological contexts, involves its interaction with specific enzymes or receptors. The diethylcarbamoyl moiety may enhance solubility and bioavailability, facilitating better interaction with biological targets.
Research indicates that compounds with similar structures may exhibit anti-inflammatory or analgesic properties, which could be relevant for pharmacological applications.
3-(Diethylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid has potential applications in:
This compound's unique structure and properties make it a valuable target for further research and development across multiple scientific disciplines.
Pyrazole heterocycles represent a privileged scaffold in drug discovery due to their structural versatility and broad-spectrum biological activities. These five-membered rings, featuring two adjacent nitrogen atoms, serve as bioisosteres for imidazoles and other aromatic systems, enhancing pharmacokinetic properties and target affinity. The core structure’s ability to undergo diverse functionalization enables precise modulation of drug-like characteristics, including solubility, metabolic stability, and membrane permeability [5] [9].
Notable pyrazole-containing therapeutics exemplify their clinical impact:
Table 1: Clinically Approved Pyrazole-Based Pharmaceuticals
Drug Name | Therapeutic Category | Molecular Target |
---|---|---|
Celecoxib | Anti-inflammatory | Cyclooxygenase-2 |
Crizotinib | Antineoplastic | Anaplastic lymphoma kinase |
Rimonabant* | Anti-obesity (withdrawn) | Cannabinoid receptor type 1 |
Apixaban | Anticoagulant | Factor Xa |
Withdrawn from major markets due to adverse effects [6] [9] |
Recent research continues to expand their applications, particularly in oncology and inflammation. Pyrazole derivatives exhibit multimodal mechanisms, including kinase inhibition, cytokine modulation, and enzyme antagonism. For example, derivatives bearing 3,5-disubstitution patterns demonstrate potent Tumor Necrosis Factor-alpha and Interleukin-6 suppression (61–93% inhibition at 10 μM concentrations), outperforming dexamethasone in specific assays [5]. Molecular docking studies further confirm their ability to occupy hydrophobic binding pockets of Cyclooxygenase-2 through π-π stacking and hydrogen bonding interactions, rationalizing their anti-inflammatory efficacy [5] [6].
The 1H-pyrazole-5-carboxylic acid subunit provides a multifunctional template for drug design. Key structural features include:
Table 2: Influence of Substituents on Pyrazole Carboxylic Acid Properties
Substituent Pattern | Representative Compound | Key Physicochemical Property |
---|---|---|
1-Methyl-5-carboxylic acid | 1-Methyl-1H-pyrazole-5-carboxylic acid | pKa ≈ 4.2 (carboxyl) [7] |
3-Methoxy-1-methyl-5-carboxylic acid | 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid | Enhanced solubility [1] |
5-Methyl-1H-3-carboxylic acid | 5-Methyl-1H-pyrazole-3-carboxylic acid | Melting point: 241°C [10] |
3-Ethyl-1-methyl-5-carboxylic acid | 3-Ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | LogP: 1.8 (calculated) [3] |
Regioselective functionalization at the N1, C3, and C5 positions profoundly influences bioactivity. N1-alkylation (e.g., methylation) enhances metabolic stability by blocking oxidative deactivation, while C3/C5 aryl substitutions increase hydrophobic interactions with target proteins. Molecular modeling of 1-phenyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide derivatives reveals optimal positioning within Cyclooxygenase-2’s hydrophobic cleft when C5 bears bulky electron-withdrawing groups [5] [6]. The carboxylic acid group further enables prodrug strategies through esterification, improving oral bioavailability in preclinical models [9].
Carbamoyl moieties (–CONR₂) introduce critical pharmacophoric features to pyrazole scaffolds, serving as:
Diethylcarbamoyl substitutions specifically leverage steric and electronic effects:
Table 3: Biological Activities of Carbamoyl-Substituted Pyrazoles
Carbamoyl Type | Biological Activity | Potency (IC₅₀ or GI₅₀) | Reference Compound |
---|---|---|---|
N,N-Diethylcarbamoyl | D-amino acid oxidase inhibition | 0.28 μM (DAO) [10] | AS057278 |
N-Phenylcarbamoyl | Cyclooxygenase-2 inhibition | 0.67–0.89 μM (GI₅₀) [6] | Compound 11 (Shaw et al.) |
N’-Aroylthiourea | Antiproliferative | 0.71 μM (HepG-2) [6] | Compound 17 (Zhang et al.) |
N-(Piperazinyl)ethyl | Cytotoxic (A375 melanoma) | 4.2 μM [6] | Compound 19 (El-Gamal et al.) |
Structure-activity relationship studies demonstrate that 3-(diethylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid’s bioactivity depends critically on the diethylamine moiety. Replacement with dimethylcarbamoyl diminishes target affinity by 3–5 fold across multiple enzyme assays, attributed to suboptimal van der Waals interactions within hydrophobic enzyme subpockets. Conversely, larger N-piperidinylcarbamoyl analogs exhibit enhanced potency but reduced solubility, highlighting the diethyl group’s balanced steric profile [3] [6] [9]. This substitution pattern represents a strategic compromise between target engagement and drug-like properties in advanced lead optimization campaigns.
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8